AhR modulator-1

Descripción

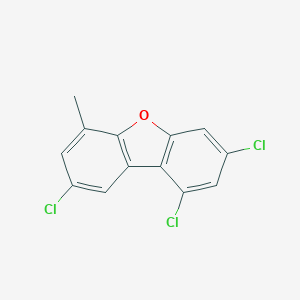

The exact mass of the compound 6-Methyl-1,3,8-trichlorodibenzofuran is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

1,3,8-trichloro-6-methyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c1-6-2-7(14)3-9-12-10(16)4-8(15)5-11(12)17-13(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMARRQIRRJWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921594 | |

| Record name | 1,3,8-Trichloro-6-methyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118174-38-2 | |

| Record name | 6-Methyl-1,3,8-trichlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118174-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1,3,8-trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118174382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,8-Trichloro-6-methyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-1,3,8-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU4HF6ELF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of AhR Modulator-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AhR Modulator-1, identified as 6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF), is a selective aryl hydrocarbon receptor (AhR) modulator (SAhRM).[1][2][3] It is a synthetic compound structurally related to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), but exhibits a distinct biological profile characterized by weak AhR agonism and partial antagonism.[4][5] This unique activity profile has positioned 6-MCDF as a compound of interest for therapeutic applications, particularly in oncology, due to its ability to modulate AhR signaling with reduced toxicity compared to full agonists.[6] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

The primary mechanism of action of this compound involves its direct interaction with the aryl hydrocarbon receptor, a ligand-activated transcription factor.[4] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[7] Upon binding by a ligand such as 6-MCDF, the AhR complex undergoes a conformational change, leading to its translocation into the nucleus.

In the nucleus, the liganded AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[8] This AhR/ARNT heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

As a selective modulator, 6-MCDF's interaction with AhR results in a distinct downstream signaling cascade compared to potent agonists like TCDD. It acts as a weak agonist, meaning it can initiate the AhR signaling pathway but with lower efficacy than a full agonist. It also exhibits partial antagonist properties, as it can compete with more potent agonists for AhR binding and subsequently inhibit their effects.[5]

A significant aspect of 6-MCDF's mechanism of action is its ability to induce a subset of AhR target genes while antagonizing the induction of others. For instance, it has been shown to weakly induce the expression of cytochrome P450 family 1 subfamily A member 1 (CYP1A1), a classic AhR target gene, while simultaneously inhibiting TCDD-induced CYP1A1 expression.[9]

Furthermore, emerging evidence indicates that 6-MCDF's biological effects are not solely mediated through the canonical AhR pathway. It has been demonstrated to interact with the estrogen receptor alpha (ERα), contributing to its anti-estrogenic properties.[6][8] This dual activity on both AhR and ERα signaling pathways likely underlies its efficacy in hormone-dependent cancers.

The anti-tumor metastatic activity of 6-MCDF is partly attributed to its ability to inhibit the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[8][10]

Signaling Pathways

The signaling pathways activated by this compound are multifaceted, involving both canonical AhR signaling and crosstalk with other pathways.

Caption: Signaling pathway of this compound (6-MCDF).

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Receptor Binding and Activity

| Parameter | Value | Species/System | Reference |

| AhR Binding | |||

| EC50 for [³H]TCDD displacement | ~50 nM | Rat liver cytosol | [5] |

| AhR Agonist/Antagonist Activity | |||

| CYP1A1 Induction (vs. TCDD) | Weak agonist | Rat hepatoma H-4-II E cells | [5] |

| Inhibition of TCDD-induced AHH activity | ~50% | Rat liver in vivo | [5] |

| Inhibition of TCDD-induced EROD activity | ~50% | Rat liver in vivo | [5] |

| Anti-proliferative Activity | |||

| Inhibition of ASPC-1 cell growth (0.1 µM) | 26% | Human pancreatic cancer cells | [1] |

| Inhibition of ASPC-1 cell growth (1 µM) | 43% | Human pancreatic cancer cells | [1] |

| Inhibition of ASPC-1 cell growth (10 µM) | 99% | Human pancreatic cancer cells | [1] |

Table 2: In Vivo Efficacy in TRAMP Mouse Model of Prostate Cancer

| Parameter | Treatment Group (6-MCDF) | Outcome | Reference |

| Pelvic Lymph Node Metastasis | 40 mg/kg diet | 5-fold reduction in frequency | [8][10] |

| Serum VEGF Concentration | 40 mg/kg diet | Significantly reduced | [8][10] |

| Prostate Tumor Incidence | 10 and 40 mg/kg diet | Not significantly reduced | [8] |

| Prostate Tumor Size | 10 and 40 mg/kg diet | Not significantly reduced | [8] |

Experimental Protocols

AhR Competitive Binding Assay

This protocol is adapted from methods used to assess the binding of ligands to the AhR.[5][11]

Objective: To determine the binding affinity of this compound to the aryl hydrocarbon receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat liver cytosol (source of AhR)

-

[³H]TCDD (radioligand)

-

This compound (6-MCDF)

-

Scintillation counter

-

Sucrose gradients

Procedure:

-

Prepare rat liver cytosol as the source of AhR.

-

Incubate a constant concentration of [³H]TCDD with varying concentrations of unlabeled this compound in the presence of the liver cytosol for 2 hours at 20°C.

-

Separate the bound from free radioligand using sucrose gradient centrifugation.

-

Quantify the amount of bound [³H]TCDD in each sample using a scintillation counter.

-

Plot the percentage of [³H]TCDD displacement against the concentration of this compound.

-

Calculate the EC50 value, which is the concentration of this compound that causes 50% displacement of the radioligand.

Caption: Workflow for AhR Competitive Binding Assay.

Luciferase Reporter Gene Assay

This protocol is a standard method for assessing the transcriptional activity of AhR in response to a ligand.[7][12]

Objective: To quantify the ability of this compound to activate AhR-mediated gene transcription.

Materials:

-

Hepa-1c1c7 cells (or other suitable cell line)

-

pGudLuc1.1 plasmid (containing a DRE-driven luciferase reporter gene)

-

Transfection reagent

-

This compound (6-MCDF)

-

Luminometer

-

Luciferase assay reagent

Procedure:

-

Culture Hepa-1c1c7 cells in appropriate media.

-

Transfect the cells with the pGudLuc1.1 plasmid.

-

After 24 hours, treat the transfected cells with varying concentrations of this compound for 4 hours.

-

Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay kit.

-

Normalize the luciferase activity to the total protein concentration in each sample.

-

Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound.

Caption: Workflow for Luciferase Reporter Gene Assay.

Ethoxyresorufin-O-deethylase (EROD) Assay

This assay measures the activity of CYP1A1, a key enzyme induced by AhR activation.[1][4][13][14]

Objective: To determine the effect of this compound on the enzymatic activity of CYP1A1.

Materials:

-

Rat hepatoma H-4-II E cells

-

This compound (6-MCDF)

-

7-Ethoxyresorufin (substrate)

-

NADPH

-

Fluorescence microplate reader

Procedure:

-

Culture H-4-II E cells and treat them with varying concentrations of this compound for 24 hours.

-

Prepare cell lysates or microsomal fractions from the treated cells.

-

In a microplate, mix the cell lysate/microsomes with 7-ethoxyresorufin and NADPH.

-

Measure the rate of formation of the fluorescent product, resorufin, over time using a fluorescence microplate reader (excitation ~530 nm, emission ~590 nm).

-

Calculate the EROD activity as pmol of resorufin formed per minute per mg of protein.

In Vivo TRAMP Mouse Model Study

This protocol describes the in vivo evaluation of this compound's effect on prostate cancer metastasis.[8][10][15][16][17]

Objective: To assess the efficacy of this compound in inhibiting prostate tumor metastasis in a transgenic mouse model of prostate cancer.

Materials:

-

Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice

-

This compound (6-MCDF) formulated in the diet

-

Standard mouse diet (control)

-

Equipment for animal housing, euthanasia, and tissue collection

Procedure:

-

House male TRAMP mice under standard conditions.

-

At 8 weeks of age, randomly assign mice to control or 6-MCDF treatment groups (e.g., 10 mg/kg and 40 mg/kg of 6-MCDF in the diet).

-

Maintain the mice on their respective diets for a predetermined period (e.g., until 20 weeks of age).

-

At the end of the study, euthanize the mice and collect blood for serum VEGF analysis.

-

Dissect the prostate and pelvic lymph nodes for histopathological analysis to assess tumor incidence, size, and metastasis.

VEGF ELISA

This protocol is for the quantification of vascular endothelial growth factor in serum samples.[2][3][5][18]

Objective: To measure the concentration of VEGF in the serum of mice treated with this compound.

Materials:

-

Mouse VEGF ELISA kit

-

Serum samples from TRAMP mice

-

Microplate reader

Procedure:

-

Follow the instructions provided with the commercial mouse VEGF ELISA kit.

-

Typically, this involves adding standards and diluted serum samples to a microplate pre-coated with an anti-mouse VEGF antibody.

-

After incubation and washing steps, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is then added, and the color development is stopped.

-

The absorbance is measured at 450 nm using a microplate reader.

-

A standard curve is generated to determine the concentration of VEGF in the serum samples.

Conclusion

This compound (6-MCDF) demonstrates a complex and nuanced mechanism of action centered on its role as a selective aryl hydrocarbon receptor modulator. Its ability to act as a weak AhR agonist and partial antagonist, coupled with its interaction with the estrogen receptor, results in a unique pharmacological profile. This profile allows for the modulation of key signaling pathways involved in cancer progression, such as the inhibition of VEGF production, with a potentially favorable therapeutic window compared to potent AhR agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this and other selective AhR modulators.

References

- 1. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 2. raybiotech.com [raybiotech.com]

- 3. Mouse VEGF ELISA - Quantikine MMV00: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Mouse VEGF ELISA Development Kit - Leinco Technologies [leinco.com]

- 6. A method for assaying aryl hydrocarbon hydroxylase in man using fibroblasts cultured in vitro from oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. The Selective Aryl Hydrocarbon Receptor Modulator 6-Methyl-1,3,8-Trichlorodibenzofuran Inhibits Prostate Tumor Metastasis in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aryl Hydrocarbon Receptor (AHR)-Active Pharmaceuticals Are Selective AHR Modulators in MDA-MB-468 and BT474 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Modeling prostate cancer in mice: Something old, something new, something premalignant, something metastatic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The TRAMP mouse as a model for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 008215 - TRAMP Strain Details [jax.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

6-MCDF: A Technical Guide to a Selective Aryl Hydrocarbon Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF) is a synthetic derivative of dibenzofuran that has garnered significant attention as a selective aryl hydrocarbon receptor modulator (SAhRM). Unlike potent and toxic aryl hydrocarbon receptor (AhR) agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 6-MCDF exhibits a unique pharmacological profile characterized by weak AhR agonism, partial antagonism, and anti-estrogenic properties. This combination of activities makes 6-MCDF a valuable research tool and a potential therapeutic agent, particularly in the context of hormone-dependent cancers. This technical guide provides an in-depth overview of 6-MCDF, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and therapeutic implications.

Introduction to the Aryl Hydrocarbon Receptor (AhR) and SAhRMs

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins.[1] Historically known for mediating the toxic effects of environmental pollutants like TCDD, the AhR is now recognized as a key regulator of diverse physiological and pathophysiological processes, including immune responses, cell proliferation, and differentiation.[1]

Upon ligand binding, the cytosolic AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.[1] A primary example of AhR target genes are those encoding for xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1).

Selective AhR modulators (SAhRMs) are a class of compounds that bind to the AhR and elicit tissue- and gene-specific responses. Unlike full agonists such as TCDD, which cause a broad and sustained activation of the AhR pathway leading to toxicity, SAhRMs can act as partial agonists or antagonists, offering a more nuanced and potentially therapeutic modulation of AhR signaling.

6-MCDF: A Prototypical SAhRM

6-MCDF is structurally similar to the highly toxic TCDD but exhibits a significantly different and more favorable biological profile. It is considered a relatively non-toxic compound. Its primary characteristics include:

-

Weak AhR Agonism: 6-MCDF is a weak inducer of AhR-dependent gene expression, such as CYP1A1.

-

Partial AhR Antagonism: It can effectively compete with potent agonists like TCDD for AhR binding, thereby antagonizing their effects.

-

Anti-estrogenic Activity: 6-MCDF has been shown to inhibit estrogen-induced responses in various experimental models.

-

Potential Anti-cancer Properties: It has demonstrated efficacy in inhibiting the growth of hormone-dependent cancers, such as breast and prostate cancer.[2]

Mechanism of Action

The multifaceted mechanism of action of 6-MCDF stems from its interactions with both the AhR and estrogen receptor (ER) signaling pathways.

Aryl Hydrocarbon Receptor Signaling

6-MCDF binds to the AhR, but its interaction leads to a less robust transcriptional response compared to potent agonists. As a partial antagonist, it competes with TCDD for the ligand-binding pocket of the AhR. When co-administered, 6-MCDF can reduce the induction of xenobiotic-metabolizing enzymes like aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) by TCDD.[3] In rats, 6-MCDF has been shown to inhibit the induction of AHH and EROD by TCDD by up to 50%.[3]

Interaction with Estrogen Receptor Signaling

6-MCDF exhibits anti-estrogenic properties and can also directly interact with the estrogen receptor alpha (ERα). This dual activity is particularly relevant to its anti-cancer effects in hormone-dependent tumors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 6-MCDF.

Table 1: AhR Binding Affinity of 6-MCDF

| Parameter | Value | Species/System | Reference |

| IC50 (vs. [3H]TCDD) | 4.9 x 10-8 M | Rat Liver Cytosol | [1] |

| Kd ([125I]MCDF) | 0.13 nM | Rat Hepatic Cytosol | Not directly cited |

| Bmax ([125I]MCDF) | 2.05 fmol/mg protein | Rat Hepatic Cytosol | Not directly cited |

Table 2: Agonist and Antagonist Activity of 6-MCDF

| Activity | Endpoint | Effect | Species/System | Reference |

| Agonist | AHH and EROD Induction | Weak agonist | Rat Hepatoma H-4-II cells | [1] |

| Antagonist | TCDD-induced AHH and EROD | Up to 50% inhibition | Rat Liver | [3] |

| Antagonist | TCDD-induced AHH and EROD | 14-17% inhibition | C57BL/6 Mice | [3] |

Key Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Aryl Hydrocarbon Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.

Protocol:

-

Preparation of Cytosol: Homogenize liver tissue (e.g., from Sprague-Dawley rats) in an appropriate buffer (e.g., Tris-HCl with EDTA and dithiothreitol). Centrifuge the homogenate at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction (supernatant).

-

Incubation: In a series of tubes, incubate a fixed amount of cytosolic protein with a constant concentration of radiolabeled TCDD (e.g., [3H]TCDD) and a range of concentrations of unlabeled 6-MCDF. Include control tubes with only [3H]TCDD (total binding) and with [3H]TCDD plus a large excess of unlabeled TCDD (non-specific binding).

-

Separation of Bound and Free Ligand: After incubation, separate the AhR-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of 6-MCDF and determine the IC50 value.

Dioxin-Responsive Element (DRE)-Driven Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit AhR-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., mouse hepatoma Hepa-1c1c7) in appropriate media. Transiently or stably transfect the cells with a reporter plasmid containing multiple DREs upstream of a luciferase gene.

-

Cell Plating and Treatment: Plate the transfected cells in multi-well plates.

-

For Agonist Activity: Treat the cells with a range of concentrations of 6-MCDF.

-

For Antagonist Activity: Co-treat the cells with a fixed, submaximal concentration of TCDD and a range of concentrations of 6-MCDF.

-

-

Incubation: Incubate the cells for a sufficient period (e.g., 4-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer after the addition of a luciferase substrate.

-

Data Analysis:

-

Agonist: Plot luciferase activity against the concentration of 6-MCDF to determine the EC50 value.

-

Antagonist: Plot the percentage of inhibition of TCDD-induced luciferase activity against the concentration of 6-MCDF to determine the IC50 value.

-

Therapeutic Implications

The unique pharmacological profile of 6-MCDF makes it a compound of interest for therapeutic development, particularly in oncology.

Prostate Cancer

In the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, 6-MCDF has been shown to inhibit prostate tumor metastasis.[2] This effect is partly attributed to the inhibition of vascular endothelial growth factor (VEGF) production.[2]

Breast Cancer

6-MCDF has demonstrated anti-estrogenic activity in human breast cancer cell lines, such as MCF-7. It can inhibit estrogen-induced cell proliferation. This, combined with its ability to modulate AhR signaling, makes it a promising candidate for the treatment of estrogen-receptor-positive breast cancers.

Conclusion

6-MCDF stands out as a well-characterized selective aryl hydrocarbon receptor modulator with a distinct profile of weak agonism, partial antagonism, and anti-estrogenic effects. Its ability to selectively modulate the AhR pathway without the profound toxicity associated with potent agonists like TCDD, coupled with its anti-cancer properties, underscores its importance as a research tool and a potential therapeutic lead. Further investigation into its precise molecular interactions and in vivo efficacy will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. 6-Methyl-1,3,8-trichlorodibenzofuran as a 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonist: inhibition of the induction of rat cytochrome P-450 isozymes and related monooxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) as a 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonist in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

AhR Modulator-1 (6-MCDF): A Novel Avenue in Cancer Metastasis Inhibition

For Immediate Release

A comprehensive technical guide exploring the role of AhR modulator-1, identified as 6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF), in the inhibition of cancer metastasis. This document details the mechanism of action, quantitative efficacy, and experimental protocols related to this selective aryl hydrocarbon receptor (AhR) modulator, providing a critical resource for researchers, scientists, and drug development professionals.

The aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, has emerged as a complex and pivotal player in cancer biology. Its role is multifaceted, capable of promoting or suppressing tumorigenesis depending on the specific cancer type and cellular context. This compound, chemically known as 6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF), is a selective AhR modulator (SAhRM) that has demonstrated significant potential in curbing cancer metastasis, particularly in prostate and pancreatic cancers, alongside exhibiting anti-estrogenic properties in breast cancer. This guide synthesizes the current understanding of 6-MCDF's anti-metastatic effects, presenting key data, experimental methodologies, and the intricate signaling pathways it influences.

Quantitative Data Summary

The efficacy of this compound (6-MCDF) has been quantified across various preclinical models. The following tables summarize the key findings regarding its impact on cancer cell growth and metastasis.

| In Vitro Efficacy of this compound (6-MCDF) | |

| Cancer Type | Cell Line |

| Pancreatic Cancer | ASPC-1 |

| In Vivo Efficacy of this compound (6-MCDF) in TRAMP Mice | |

| Parameter | Control Group |

| Pelvic Lymph Node Metastasis Frequency | Not specified |

| Serum VEGF Concentrations | Not specified |

Mechanism of Action and Signaling Pathways

This compound (6-MCDF) exerts its anti-metastatic effects through a multi-pronged mechanism, primarily involving the modulation of the AhR signaling pathway and crosstalk with other critical cellular pathways.

One of the key mechanisms identified is the inhibition of vascular endothelial growth factor (VEGF) production. In the context of prostate cancer, 6-MCDF has been shown to decrease serum VEGF concentrations, a critical factor in angiogenesis and metastasis. This suggests that 6-MCDF can disrupt the tumor's ability to form new blood vessels, thereby limiting its growth and metastatic potential.

Furthermore, 6-MCDF exhibits anti-estrogenic properties, particularly relevant in hormone-responsive cancers like breast cancer. It can interact with the estrogen receptor (ER) signaling pathway, adding another layer to its anti-cancer activity.

The following diagram illustrates the proposed signaling pathway for this compound in the inhibition of cancer metastasis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound (6-MCDF).

In Vitro Pancreatic Cancer Cell Growth Inhibition Assay

-

Cell Line: ASPC-1 human pancreatic cancer cells.

-

Treatment: Cells were treated with varying concentrations of this compound (0.1, 1, and 10 µM) or vehicle control.

-

Incubation: The cells were incubated for 48 to 96 hours.

-

Assessment: Cell viability and growth inhibition were measured using a standard method such as the MTT or crystal violet assay.

-

Data Analysis: The percentage of growth inhibition was calculated relative to the vehicle-treated control cells.

In Vivo Prostate Cancer Metastasis Model (TRAMP Mice)

-

Animal Model: Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice on a C57BL/6J background, which spontaneously develop prostate cancer.

-

Treatment: At 8 weeks of age, mice were placed on a diet containing 0, 10, or 40 mg of this compound per kg of diet.

-

Duration: The treatment was administered daily for 12 weeks.

-

Endpoint: At 140 days of age, the mice were euthanized, and tissues were collected.

-

Analysis:

-

Metastasis: Pelvic lymph nodes were examined histologically for the presence of metastatic tumor cells.

-

VEGF Levels: Serum was collected to measure the concentration of vascular endothelial growth factor (VEGF) using an ELISA kit.

-

Tumor Assessment: Primary prostate tumor incidence and size were also evaluated.

-

The following diagram outlines the general workflow for the in vivo TRAMP mouse study.

Conclusion

This compound (6-MCDF) represents a promising therapeutic agent for the inhibition of cancer metastasis. Its ability to selectively modulate the AhR pathway, leading to the downregulation of key metastatic factors such as VEGF, highlights its potential in oncology drug development. Further research is warranted to fully elucidate its complex mechanisms of action, including its interplay with other signaling pathways, and to explore its therapeutic efficacy in a broader range of cancer types. The detailed data and protocols presented in this guide serve as a valuable resource for the scientific community to build upon this promising area of cancer research.

Anti-estrogenic Properties of 6-MCDF: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Anti-estrogenic Properties of 6-Methyl-1,3,8-trichlorodibenzofuran (6-MCDF) for Researchers, Scientists, and Drug Development Professionals.

Introduction

6-Methyl-1,3,8-trichlorodibenzofuran (6-MCDF) is a polycyclic aromatic hydrocarbon that has garnered significant interest in the field of endocrine research due to its complex interactions with both the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER). Initially identified as a weak agonist and partial antagonist of the AhR, subsequent research has revealed its potent anti-estrogenic activities, positioning it as a compound of interest for its potential therapeutic applications, particularly in the context of estrogen-dependent cancers.[1][2] This technical guide provides a comprehensive overview of the anti-estrogenic properties of 6-MCDF, detailing its mechanism of action, relevant quantitative data from key experimental assays, and detailed protocols for researchers seeking to investigate its effects.

Mechanism of Action: A Dual Receptor Interplay

The anti-estrogenic activity of 6-MCDF is not mediated by a single pathway but rather through a complex interplay between the AhR and ER signaling cascades. Evidence suggests that 6-MCDF can exert its effects through both direct and indirect mechanisms.

Direct Interaction with the Estrogen Receptor: Studies have shown that 6-MCDF can directly bind to the estrogen receptor, acting as a partial agonist/antagonist.[1][2] At lower concentrations (around 10⁻⁶ M), it can exhibit partial estrogenic activity, stimulating the growth of MCF-7 breast cancer cells and activating estrogen response element (ERE)-luciferase reporters.[1][2] However, at higher concentrations, it displays anti-estrogenic properties, inhibiting estradiol (E2)-induced cellular responses.[1][2] This dual activity is characteristic of Selective Estrogen Receptor Modulators (SERMs). The anti-estrogenic effects are confirmed to be ER-dependent, as they can be blocked by pure anti-estrogens like ICI 182,780.[1]

Aryl Hydrocarbon Receptor (AhR) Crosstalk: As a ligand for the AhR, 6-MCDF activates this transcription factor. The activated AhR can then interfere with ER signaling through several proposed mechanisms[3]:

-

ERα Degradation: Activation of the AhR pathway by ligands has been shown to promote the proteasomal degradation of the ERα protein, thereby reducing the cellular capacity to respond to estrogens.[1][4]

-

Competition for Coactivators: Both AhR and ER signaling pathways utilize a common pool of transcriptional coactivators. The activation of AhR by 6-MCDF may lead to the sequestration of these coactivators, thereby limiting their availability for ER-mediated transcription.

-

Direct Gene Repression: The activated AhR/ARNT complex may bind to inhibitory xenobiotic response elements (XREs) located in the promoter regions of estrogen-responsive genes, leading to their transcriptional repression.[3]

Interestingly, some studies suggest that the estrogenic actions of 6-MCDF are independent of AhR activation, as knockdown of the AhR did not affect 6-MCDF-induced ERE-luciferase activity.[1] This highlights the complexity of 6-MCDF's mechanism of action, which may be cell-type and context-dependent.

Quantitative Data on Anti-estrogenic Effects

The following tables summarize the available quantitative data on the anti-estrogenic properties of 6-MCDF. It is important to note that specific IC50 and Ki values for 6-MCDF are not consistently reported in the public domain, reflecting a gap in the current research landscape.

Table 1: Estrogen Receptor Binding Affinity of 6-MCDF

| Compound | Receptor Subtype | Binding Assay Type | IC50 / Ki Value | Cell Line / System | Reference |

| 6-MCDF | ERα | Competitive Binding | Not Explicitly Reported | MCF-7 cells | [1][5] |

| Estradiol | ERα | Competitive Binding | ~0.085 nM (IC50) | MCF-7 cells | [6] |

Table 2: Effect of 6-MCDF on Estrogen-Induced Cell Proliferation

| Cell Line | Treatment | Concentration of 6-MCDF | % Inhibition of E2-induced Proliferation | Assay | Reference |

| MCF-7 | 6-MCDF + E2 | 10⁻⁵ M | Inhibition Observed | Cell Proliferation Assay | [7] |

| MCF-7 | 6-MCDF alone | 10⁻⁶ M | Stimulation of growth observed | Cell Proliferation Assay | [1][2] |

Table 3: Effect of 6-MCDF on Estrogen-Responsive Gene Expression

| Gene | Cell Line | Treatment | Concentration of 6-MCDF | Fold Change in mRNA Levels | Assay | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | TGF-α | MCF-7 | 6-MCDF alone | 10⁻⁶ M | Increased | Not Quantified |[1][2] | | pS2 | MCF-7 | 6-MCDF + E2 | Not Explicitly Reported | Inhibition Expected | Not Quantified | - |

Table 4: Effect of 6-MCDF on ERE-Luciferase Reporter Activity

| Cell Line | Treatment | Concentration of 6-MCDF | Fold Induction of Luciferase Activity | Reference |

| MCF-7 | 6-MCDF alone | 10⁻⁶ M | Activation Observed | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-estrogenic properties of 6-MCDF.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound (like 6-MCDF) to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

-

Rat uterine cytosol (as a source of ER) or purified recombinant ERα.

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

[³H]-17β-estradiol.

-

Unlabeled 17β-estradiol (for standard curve).

-

Test compound (6-MCDF).

-

Dextran-coated charcoal (DCC).

-

Scintillation cocktail and counter.

Procedure:

-

Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats in ice-cold TEDG buffer.

-

Incubation: In triplicate, incubate a fixed amount of uterine cytosol with a constant concentration of [³H]-estradiol and varying concentrations of the unlabeled competitor (6-MCDF or unlabeled estradiol for the standard curve).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, add dextran-coated charcoal to adsorb the unbound radioligand.

-

Quantification: Centrifuge the samples to pellet the charcoal. Transfer the supernatant (containing the protein-bound radioligand) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

E-Screen (Estrogen-Screen) Assay for Cell Proliferation

This bioassay assesses the estrogenic or anti-estrogenic effect of a compound by measuring its impact on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells.

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Experimental medium: Phenol red-free DMEM supplemented with charcoal-dextran stripped FBS (to remove endogenous steroids).

-

17β-estradiol (E2).

-

Test compound (6-MCDF).

-

Cell counting solution (e.g., Trypan Blue) and hemocytometer, or a cell viability assay reagent (e.g., MTT, MTS).

Procedure:

-

Cell Seeding: Seed MCF-7 cells in multi-well plates and allow them to attach.

-

Hormone Deprivation: Replace the culture medium with experimental medium and incubate for a period to deplete endogenous hormones.

-

Treatment: Treat the cells with various concentrations of 6-MCDF in the presence or absence of a fixed concentration of E2 (e.g., 10 pM). Include appropriate controls (vehicle, E2 alone, 6-MCDF alone).

-

Incubation: Incubate the cells for a period of 6-7 days, allowing for cell proliferation.

-

Quantification of Cell Number: At the end of the incubation period, determine the cell number in each well using a cell counter or a viability assay.

-

Data Analysis: Plot the cell number against the concentration of the test compound. For anti-estrogenic activity, calculate the percentage of inhibition of E2-induced proliferation at each concentration of 6-MCDF.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit transcription from an estrogen response element (ERE).

Materials:

-

MCF-7 cells (or other suitable cell line).

-

ERE-luciferase reporter plasmid (contains multiple copies of the ERE upstream of a luciferase gene).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

17β-estradiol (E2).

-

Test compound (6-MCDF).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with various concentrations of 6-MCDF in the presence or absence of a fixed concentration of E2.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Plot the normalized luciferase activity against the concentration of the test compound. Data is often expressed as fold induction over the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Simplified Signaling Pathways of Estrogen and 6-MCDF.

Figure 2: General Experimental Workflow for Anti-estrogenicity.

Conclusion

6-MCDF presents a fascinating case of a molecule with dual receptor activity, exhibiting both partial estrogenic and potent anti-estrogenic effects. Its ability to modulate ER signaling through both direct receptor interaction and indirect AhR-mediated crosstalk makes it a valuable tool for studying the intricate regulation of hormone signaling pathways. While the existing literature provides a solid foundation for understanding its qualitative effects, a more thorough quantitative characterization of its binding affinity, dose-dependent effects on cell proliferation, and gene expression is warranted to fully elucidate its potential as a therapeutic agent. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the promising anti-estrogenic properties of 6-MCDF.

References

- 1. MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of coactivator recruitment by cooperative ligand binding to human Estrogen receptor alpha and beta [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enhancer Activation Requires Trans-Recruitment of a Mega Transcription Factor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-independent recruitment of steroid receptor coactivators to estrogen receptor by cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faced Modulator: An In-depth Technical Guide to the Signaling Pathways Influenced by AhR Modulator-1 (6-MCDF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways affected by the selective aryl hydrocarbon receptor (AhR) modulator, AhR modulator-1, also known as 6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF). This document details the dualistic mechanism of action of 6-MCDF, impacting both the Aryl Hydrocarbon Receptor and Estrogen Receptor signaling cascades. Quantitative data from key studies are summarized, and detailed experimental protocols for investigating the effects of this modulator are provided.

Introduction

This compound (6-MCDF) is a selective and orally active modulator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating biological responses to environmental contaminants and endogenous ligands.[1][2][3] Initially identified for its role in inhibiting metastasis through the suppression of vascular endothelial growth factor (VEGF) production, further research has unveiled a more complex pharmacological profile.[1][3] Notably, 6-MCDF exhibits a significant interaction with the Estrogen Receptor Alpha (ERα), acting as a partial agonist with anti-estrogenic properties at higher concentrations.[1][2] This dual activity on two critical signaling pathways positions 6-MCDF as a compound of interest for therapeutic development, particularly in oncology.

Core Signaling Pathways Affected by this compound (6-MCDF)

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

6-MCDF is classified as a weak agonist and partial antagonist of the AhR.[1][2] Upon binding to the cytosolic AhR complex, it initiates the canonical AhR signaling pathway.

Mechanism of Action:

-

Ligand Binding: 6-MCDF enters the cell and binds to the AhR, which is held in an inactive state in the cytoplasm by chaperone proteins.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus.

-

Heterodimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes such as Cytochrome P450 1A1 (CYP1A1).[4]

Estrogen Receptor (ERα) Signaling Pathway

A significant finding is the direct interaction of 6-MCDF with ERα, independent of its effects on AhR.[1][2] 6-MCDF acts as a partial agonist, meaning it can both weakly activate and antagonize the receptor.

Mechanism of Action:

-

Direct Binding: 6-MCDF binds directly to the ERα.[1]

-

Agonistic Activity: At certain concentrations (e.g., 1 µM), 6-MCDF binding promotes the interaction of ERα with coactivators and stimulates the transcription of estrogen-responsive genes, such as Transforming Growth Factor-alpha (TGF-α), by binding to Estrogen Response Elements (EREs).[1][2] This can lead to the proliferation of ER-positive cells.[2]

-

Antagonistic Activity: At higher concentrations, 6-MCDF can partially block the binding of estradiol (E2), the primary estrogen, to ERα, thereby inhibiting E2-induced gene transcription and cell proliferation.[2]

-

ERα Degradation: 6-MCDF has been shown to induce the degradation of the ERα protein.[1][2]

Inhibition of VEGF Signaling

6-MCDF has been demonstrated to inhibit metastasis in prostate cancer models, an effect attributed in part to the inhibition of prostatic VEGF production.[3]

Putative Mechanism:

While the precise upstream mechanism linking AhR modulation by 6-MCDF to VEGF inhibition is not fully elucidated, it is hypothesized that the activation of the AhR pathway by 6-MCDF leads to downstream effects that negatively regulate the expression or secretion of VEGF.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on 6-MCDF.

Table 1: In Vitro Effects of 6-MCDF

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Growth | MCF-7 (ER+) | 1 µM | Stimulation of cell growth | [2] |

| ERE-Luciferase Activity | MCF-7 (ER+) | 0.1–1 µM | Induction of luciferase activity | [2] |

| CYP1A1 mRNA Expression | Huh7 | 10 µM | ~6-fold induction | [4] |

| ERα Degradation | MCF-7 (ER+) | Not specified | Confirmed degradation | [1][2] |

Table 2: In Vivo Effects of 6-MCDF

| Animal Model | Treatment | Outcome | Reference |

| TRAMP Mice (Prostate Cancer) | 40 mg/kg 6-MCDF in diet | 5-fold reduction in pelvic lymph node metastasis | [3] |

| TRAMP Mice (Prostate Cancer) | 10 and 40 mg/kg 6-MCDF in diet | Reduction in serum VEGF concentrations | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 6-MCDF.

Cell Culture and Treatment

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma, ER-positive, AhR-responsive)

-

Huh7 (human hepatoma, AhR-responsive)

-

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Plate cells at the desired density.

-

Allow cells to adhere for 24 hours.

-

Replace the medium with a medium containing the desired concentration of 6-MCDF (dissolved in a suitable solvent like DMSO) or vehicle control.

-

Incubate for the specified duration of the experiment (e.g., 4 hours for gene expression analysis, longer for cell growth assays).

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of target genes such as CYP1A1 and TGF-α.

-

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, rL13a)

-

Real-time PCR system

-

-

Procedure:

-

RNA Extraction: Following treatment with 6-MCDF, harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the target gene, and cDNA template.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

-

Luciferase Reporter Assay for ERE Activity

This assay measures the ability of 6-MCDF to activate transcription from an Estrogen Response Element.

-

Materials:

-

ERE-luciferase reporter plasmid

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

-

-

Procedure:

-

Transfection: Co-transfect cells (e.g., MCF-7) with the ERE-luciferase reporter plasmid and a control plasmid (e.g., encoding Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of 6-MCDF, estradiol (positive control), or vehicle.

-

Cell Lysis and Luciferase Measurement: After the desired incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Western Blot for ERα Protein Levels

This protocol is for assessing the degradation of ERα protein induced by 6-MCDF.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against ERα and a loading control, followed by incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the relative protein levels.

-

Conclusion

This compound (6-MCDF) is a multifaceted compound that exerts its biological effects through the modulation of at least two distinct and critical signaling pathways: the Aryl Hydrocarbon Receptor pathway and the Estrogen Receptor pathway. Its ability to act as a weak AhR agonist/antagonist while simultaneously functioning as a partial ERα agonist/antagonist highlights the complexity of its mechanism of action. The inhibitory effect of 6-MCDF on VEGF production further underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate signaling networks affected by this intriguing modulator and to explore its potential applications in various disease contexts.

References

- 1. Interaction of the aryl hydrocarbon receptor ligand 6-methyl-1,3,8-trichlorodibenzofuran with estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Selective Aryl Hydrocarbon Receptor Modulator 6-Methyl-1,3,8-Trichlorodibenzofuran Inhibits Prostate Tumor Metastasis in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of AhR Modulator-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged as a promising therapeutic target for a range of pathologies, including cancer and inflammatory diseases. Initially characterized for its role in mediating the toxicity of environmental pollutants like dioxins, recent research has unveiled its crucial functions in regulating immune responses, cell proliferation, and differentiation. This has spurred the development of selective AhR modulators (SAhRMs) that can harness the therapeutic potential of this pathway while minimizing toxicity. This technical guide details the discovery and initial characterization of a representative selective AhR modulator, herein referred to as "AhR Modulator-1," drawing upon published data for exemplary compounds such as CGS-15943 and SGA 360. We provide an overview of the screening strategies, detailed experimental protocols for its characterization, a summary of its biological activities, and a discussion of its mechanism of action.

Introduction to the Aryl Hydrocarbon Receptor (AhR)

The AhR is a member of the basic Helix-Loop-Helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (hsp90). Upon ligand binding, the chaperone proteins dissociate, and the ligand-activated AhR translocates to the nucleus. In the nucleus, it heterodimerizes with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

The diverse array of AhR ligands includes environmental toxins, dietary compounds, and endogenous metabolites. The functional consequences of AhR activation are highly dependent on the specific ligand, cell type, and biological context. This has led to the concept of selective AhR modulation, aiming to develop compounds that elicit specific, therapeutically beneficial downstream signaling events.

Discovery of this compound

The discovery of this compound was the result of a targeted screening campaign to identify novel small molecules with the ability to selectively modulate AhR activity for therapeutic benefit. Two primary screening approaches were employed in the discovery of compounds like CGS-15943: a Xenobiotic Response Element (XRE)-based reporter assay and a heterologous AhR reporter system.[3]

-

XRE-Reporter Screening: This approach utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple XREs. Activation of the AhR by a ligand leads to the expression of the reporter gene, which can be quantified as a measure of AhR agonist activity.

-

Heterologous AhR Reporter System: This system can identify ligands that may not rely on canonical XRE-driven transcription. It often involves a chimeric receptor to assess ligand binding and subsequent signaling.

These screening strategies led to the identification of promising lead compounds, which then underwent further characterization and optimization to yield this compound.

In Vitro Characterization of this compound

A battery of in vitro assays was performed to characterize the biological activity and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained for representative selective AhR modulators.

Table 1: In Vitro Activity of an Anti-Cancer Selective AhR Modulator (e.g., CGS-15943)

| Parameter | Cell Line | Value | Reference |

| Primary Target (Non-AhR) | |||

| Adenosine A1 Receptor Kᵢ | Transfected CHO cells | 3.5 nM | [4] |

| Adenosine A2A Receptor Kᵢ | Transfected CHO cells | 4.2 nM | [4] |

| Adenosine A2B Receptor Kᵢ | Transfected CHO cells | 16 nM | [4] |

| Adenosine A3 Receptor Kᵢ | Transfected CHO cells | 50 nM | [4] |

| Anti-proliferative Activity | |||

| Growth Inhibition (IC₅₀) | HLF and SK-Hep-1 cells | < 20 µM (at 72h) | [4] |

| Growth Inhibition (IC₅₀) | HepG2 and PLC-PRF-5 cells | < 20 µM (at 72h) | [4] |

| Apoptosis Induction | |||

| AhR-dependent Apoptosis | Liver and Breast Cancer Cells | Demonstrated | [3][5] |

Table 2: In Vitro Activity of an Anti-Inflammatory Selective AhR Modulator (e.g., SGA 360)

| Parameter | Cell Line | Effect | Reference |

| AhR Agonist Activity | Huh7 cells | No significant DRE-driven transcription | [6][7] |

| Anti-Inflammatory Activity | |||

| Repression of SAA1 expression | Huh7 cells | Efficient repression of cytokine-mediated induction | [6][7] |

| Estrogen Receptor Binding | |||

| ERα and ERβ Binding | Ablated | [6] |

Experimental Protocols

Objective: To determine the affinity of this compound for the AhR.

Methodology (based on competitive radioligand binding): [1][8]

-

Preparation of Cytosol: Prepare hepatic cytosol from a suitable source (e.g., C57BL/6 mice or cells overexpressing AhR).

-

Incubation: Incubate a constant amount of cytosol with a saturating concentration of a radiolabeled AhR ligand (e.g., [³H]TCDD) in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a method such as dextran-coated charcoal.

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Objective: To assess the ability of this compound to activate AhR-dependent transcription.

-

Cell Culture: Plate cells stably transfected with an XRE-luciferase reporter construct (e.g., HepG2-XRE-Luc) in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a reference agonist (e.g., TCDD) for a defined period (e.g., 4-24 hours).

-

Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as fold induction over vehicle-treated cells. Determine the EC₅₀ value for AhR activation.

Objective: To evaluate the effect of this compound on cancer cell proliferation and induction of apoptosis.

-

Cell Culture: Plate cancer cells (e.g., liver or breast cancer cell lines) in 96-well plates.

-

Treatment: Treat the cells with increasing concentrations of this compound for 24-72 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

-

Harvest the cells and resuspend them in binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

In Vivo Characterization of this compound

The in vivo efficacy of selective AhR modulators has been demonstrated in various preclinical models.

Quantitative Data Summary

Table 3: In Vivo Anti-Inflammatory Activity of a Selective AhR Modulator (e.g., SGA 360)

| Model | Animal | Treatment | Outcome | Reference |

| TPA-induced Ear Edema | C57BL/6J mice | Topical SGA 360 | Significant inhibition of ear swelling and inflammatory gene expression (Saa3, Cox2, Il6) | [6][7] |

| LPS-induced Endotoxic Shock | Mouse model | SGA 360 | Significant inhibition of lethality and attenuation of inflammatory signaling | [10] |

Experimental Protocols

Objective: To evaluate the topical anti-inflammatory activity of this compound.

-

Animal Model: Use C57BL/6J mice.

-

Treatment: Topically apply this compound or vehicle to the right ear of the mice.

-

Induction of Inflammation: After a defined pre-treatment period, topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the same ear to induce inflammation.

-

Measurement of Edema: Measure the thickness of the ear at various time points after TPA application using a micrometer.

-

Gene Expression Analysis: At the end of the experiment, euthanize the animals, collect the ear tissue, and analyze the expression of inflammatory genes (e.g., Saa3, Cox2, Il6) by quantitative PCR.

Mechanism of Action and Signaling Pathways

The mechanism of action of selective AhR modulators can be multifaceted, involving both canonical and non-canonical signaling pathways.

-

Canonical Pathway: this compound binds to the AhR, leading to its nuclear translocation, heterodimerization with ARNT, and binding to XREs to regulate the transcription of target genes. For anti-cancer modulators like CGS-15943, this can lead to the upregulation of pro-apoptotic factors such as Fas Ligand (FasL).[3][5]

-

Non-Canonical Pathways: Selective modulators can also exert their effects through mechanisms that do not involve direct binding to DREs. For instance, the anti-inflammatory modulator SGA 360 can repress cytokine-mediated gene expression without inducing DRE-driven transcription.[6][7] This can involve interactions with other transcription factors, such as NF-κB, or modulation of other signaling pathways.

Visualizations

Caption: Canonical AhR Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

References

- 1. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of AhR Modulator-1 on Vascular Endothelial Growth Factor Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor increasingly recognized for its role in cancer biology, including the regulation of angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic cytokine pivotal for tumor growth and metastasis. This technical guide provides an in-depth analysis of the effects of AhR modulator-1, a selective AhR modulator (SAhRM) also known as 6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF), on the production of VEGF. This document summarizes the current understanding of the signaling pathways involved, presents detailed experimental protocols for investigating these effects, and includes quantitative data from relevant studies. The findings indicate that this compound can inhibit VEGF production, suggesting a potential therapeutic avenue for controlling tumor angiogenesis.

Introduction to AhR and VEGF in Cancer

The Aryl Hydrocarbon Receptor (AhR) is a member of the basic Helix-Loop-Helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[1][2] Initially studied for its role in mediating the toxicity of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now understood to be a key regulator of diverse physiological and pathological processes.[2][3] It can be activated by a wide range of endogenous and exogenous ligands, and upon activation, it translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their expression.[4][5]

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis).[6][7] In the context of cancer, tumor cells often upregulate VEGF production to stimulate the growth of a vascular network that supplies nutrients and oxygen, facilitating tumor expansion and metastasis.[7][8] The expression of VEGF is tightly regulated, with one of the key mediators being the Hypoxia-Inducible Factor-1α (HIF-1α).[4] Under hypoxic conditions, characteristic of the tumor microenvironment, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with ARNT. This HIF-1α/ARNT complex then binds to Hypoxia Response Elements (HREs) in the VEGF gene promoter, driving its transcription.[4]

This compound (6-MCDF) and its Impact on VEGF Production

This compound (6-MCDF) is classified as a Selective AhR Modulator (SAhRM).[1][3] SAhRMs are compounds that bind to the AhR and elicit tissue- and gene-specific responses, which can differ from the effects of classical AhR agonists like TCDD.[1][2] Preclinical studies have demonstrated that 6-MCDF possesses anti-tumor properties, notably the ability to inhibit metastasis in prostate cancer models.[1]

A key mechanism underlying the anti-metastatic effect of this compound is its ability to inhibit the production of VEGF.[1] In vivo studies using the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model have shown that dietary administration of 6-MCDF leads to a reduction in serum VEGF concentrations.[1] Furthermore, ex vivo experiments on cultured prostates have confirmed that 6-MCDF can directly inhibit the secretion of VEGF.[1]

Signaling Pathway: The AhR-HIF-1α Crosstalk

The inhibitory effect of this compound on VEGF production is thought to be mediated through the crosstalk between the AhR and HIF-1α signaling pathways.[4] Both AhR and HIF-1α require dimerization with ARNT to become transcriptionally active.[4][5] Because ARNT is a common partner for both transcription factors, a competition for a limited pool of ARNT can occur.[4]

When AhR is activated by a ligand such as this compound, it translocates to the nucleus and binds to ARNT. This sequestration of ARNT by the activated AhR reduces its availability for HIF-1α.[4] Consequently, the formation of the functional HIF-1α/ARNT heterodimer is diminished, leading to reduced binding to the HRE of the VEGF promoter and subsequent downregulation of VEGF gene expression. This proposed mechanism provides a molecular basis for the anti-angiogenic effects of this compound.

Figure 1. Signaling pathway of this compound's effect on VEGF production.

Quantitative Data on this compound Effects on VEGF

While specific dose-response data for this compound (6-MCDF) and its direct effect on VEGF production are not extensively detailed in publicly available literature, in vivo studies provide valuable insights.

Table 1: In Vivo Effect of this compound on Prostate Tumor Metastasis and Serum VEGF in TRAMP Mice

| Treatment Group (Dietary) | Incidence of Pelvic Lymph Node Metastasis | Serum VEGF Concentration |

|---|---|---|

| Control (0 mg/kg) | High | Baseline |

| 10 mg/kg 6-MCDF | Reduced | Reduced |

| 40 mg/kg 6-MCDF | 5-fold reduction | Significantly Reduced |

Data summarized from in vivo studies on TRAMP mice, indicating a dose-dependent inhibitory effect on metastasis correlated with reduced serum VEGF.[1]

Experimental Protocols

The following section outlines detailed methodologies for key experiments to assess the effects of this compound on VEGF production.

Cell Culture and Treatment

-

Cell Line: Human prostate cancer cell lines such as LNCaP or PC-3 are suitable models.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment with this compound:

-

Prepare a stock solution of this compound (6-MCDF) in a suitable solvent like DMSO.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO).

-

For hypoxia experiments, after adding the compound, place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for the desired duration (e.g., 24 hours).

-

Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, collect the cell culture supernatant for VEGF protein analysis and lyse the cells for RNA or protein extraction.

-

Quantification of VEGF Protein by ELISA

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of secreted VEGF in the cell culture supernatant.

-

Procedure:

-

Use a commercially available Human VEGF ELISA kit and follow the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for human VEGF.

-

Add standards of known VEGF concentrations and the collected cell culture supernatants to the wells.

-

Incubate to allow VEGF to bind to the capture antibody.

-

Wash the wells to remove unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on the VEGF protein.

-

Wash again and add streptavidin conjugated to horseradish peroxidase (HRP).

-

Add a TMB substrate solution, which will be converted by HRP to a colored product.

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the standards and calculate the concentration of VEGF in the samples.

-

Analysis of VEGF Protein Expression by Western Blot

-

Principle: Western blotting is used to detect and semi-quantify the intracellular levels of VEGF protein.

-

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against human VEGF overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

-

Quantification of VEGF mRNA by RT-qPCR

-

Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative expression levels of VEGF mRNA.

-

Procedure:

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific for human VEGF and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative expression of VEGF mRNA using the ΔΔCt method.

-

AhR Activation Reporter Assay

-

Principle: A reporter gene assay is used to confirm that this compound is activating the AhR signaling pathway. This assay typically uses a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of XREs.

-

Procedure:

-

Use a commercially available AhR reporter cell line (e.g., HepG2-XRE-Luc).

-

Seed the cells in a 96-well plate and treat them with different concentrations of this compound.

-

After the incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity indicates the activation of the AhR pathway.

-

Figure 2. Experimental workflow for assessing this compound effects on VEGF.

Conclusion